molecular formula C19H20ClNO4 B13707926 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-61-6

2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13707926
CAS No.: 1031928-61-6
M. Wt: 361.8 g/mol
InChI Key: JSXFEJFZPCOCHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Ethylation: The ethyl group is introduced at the 6-position through alkylation reactions using ethyl halides.

    Vinylation and Esterification: The vinyl group and diethoxycarbonyl moiety are introduced through a series of coupling reactions and esterification processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted quinoline compounds.

Scientific Research Applications

2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-ethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.

    6-Ethyl-3-vinylquinoline: Lacks the chlorine and diethoxycarbonyl groups.

    3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chlorine and ethyl groups.

Uniqueness

2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of all three functional groups (chlorine, ethyl, and diethoxycarbonyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1031928-61-6

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-4-12-7-8-16-13(9-12)10-14(17(20)21-16)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3

InChI Key

JSXFEJFZPCOCHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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